5-(3-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
5-(3-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-carboxylic acid is a compound that has garnered significant interest in various fields of scientific research This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-carboxylic acid typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with triethyl orthoformate to yield the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(3-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, reduced triazole derivatives, and oxidized carboxylic acid derivatives .
Scientific Research Applications
5-(3-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(3-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The triazole ring is known to bind to metal ions, which can further modulate the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole: Similar in structure but with a pyrazole ring instead of a triazole ring.
3-Fluoro-5-(trifluoromethyl)benzoic acid: Contains a benzoic acid moiety with similar trifluoromethyl substitution.
Uniqueness
The uniqueness of 5-(3-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-carboxylic acid lies in its combination of a trifluoromethyl group, a triazole ring, and a carboxylic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H6F3N3O2 |
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Molecular Weight |
257.17 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxylic acid |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)6-3-1-2-5(4-6)7-14-8(9(17)18)16-15-7/h1-4H,(H,17,18)(H,14,15,16) |
InChI Key |
WIJHAYHJYAKLHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=N2)C(=O)O |
Origin of Product |
United States |
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